1-(4-methoxybenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound features a triazolopyrimidine core substituted with a 4-methoxyphenyl group at the 3-position and a piperazine ring at the 7-position. The piperazine is further modified with a 4-methoxybenzenesulfonyl group, contributing to its unique physicochemical and pharmacological profile. The methoxy groups enhance solubility and may influence receptor binding, while the sulfonyl group increases metabolic stability compared to ester or amide derivatives .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O4S/c1-32-17-5-3-16(4-6-17)29-22-20(25-26-29)21(23-15-24-22)27-11-13-28(14-12-27)34(30,31)19-9-7-18(33-2)8-10-19/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECKEDBFZOJQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences and Substituent Effects
The compound’s analogs vary primarily in substituents on the triazole, pyrimidine, and piperazine moieties. Below is a comparative analysis:
Key Observations :
- Electron-Donating vs.
- Sulfonyl vs. Benzoyl/Carbonyl: The 4-methoxybenzenesulfonyl group in the target compound may enhance metabolic stability and hydrogen-bonding capacity relative to benzoyl () or propanone () substituents .
Pharmacological Activity Comparison
Anticancer Activity
- Triazolopyrimidine Derivatives : highlights that 4-methoxybenzyl-substituted triazolopyrimidines exhibit anticancer activity (IC50: 5–15 µM) against breast (MCF-7) and lung (A549) cancer cells. The target compound’s sulfonyl group may further modulate cytotoxicity .
- Piperazine-Linked Pyrimidines : In -methoxybenzyl-substituted piperazine-pyrimidine hybrids (e.g., 5b) showed IC50 values of ~7 µM against aggressive breast cancer cells (MDA-MB-231), suggesting the target compound’s methoxy groups could confer similar potency .
Antichagasic and Antimicrobial Activity
Physicochemical and Metabolic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
